4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid is a chemical compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylamino moiety, which is further connected to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The fluorophenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
4-{[(4-Aminophenyl)sulfonyl]amino}butanoic acid: Similar structure but with an amino group instead of a fluorophenyl group.
4-{(4-Fluorophenyl)sulfonylamino}butanoic acid: Contains a methyl group in place of the hydrogen on the sulfonylamino group.
Uniqueness: 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to participate in specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQIMZMQDTUPAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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